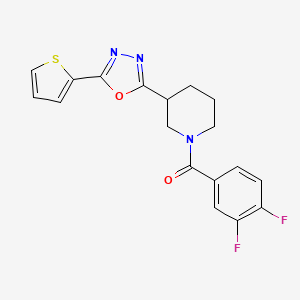
(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O2S and its molecular weight is 375.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , also known as CAS No. 1105200-04-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound exhibits a unique structural arrangement that may influence its pharmacological properties. The molecular formula is C18H15F2N3O2S with a molecular weight of approximately 375.39 g/mol.
Structural Features
The compound consists of several key structural components:
- 3,4-Difluorophenyl Group : The presence of fluorine atoms enhances the electronic properties of the molecule.
- Piperidine Ring : This moiety is often associated with various biological activities and can influence the compound's interaction with biological targets.
- Thiophene and Oxadiazole Moieties : These heterocycles are known for their roles in drug development due to their diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that modifications in the oxadiazole structure could enhance antitumor activity by targeting specific pathways involved in cancer cell survival.
Antimicrobial Properties
The incorporation of thiophene and oxadiazole rings has been linked to antimicrobial activity. Compounds featuring these structures have been reported to possess significant inhibitory effects against bacterial and fungal strains. Research indicates that the electron-withdrawing nature of the fluorine substituents may enhance membrane permeability, allowing for greater antimicrobial efficacy.
Anti-inflammatory Effects
Inflammation-related diseases are a major focus in drug development. Compounds similar to this compound have been observed to modulate inflammatory pathways effectively. In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with related compounds, suggesting potential for use in inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were notably low. |
| Study 3 | Anti-inflammatory Properties | Reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages by over 50%. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling : Interaction with specific receptors or pathways that regulate cell growth and immune responses.
- Membrane Disruption : Enhanced permeability due to fluorine substitution may lead to increased uptake in microbial cells.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-13-6-5-11(9-14(13)20)18(24)23-7-1-3-12(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,12H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQVVSFYGLQEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














